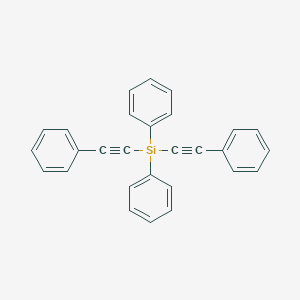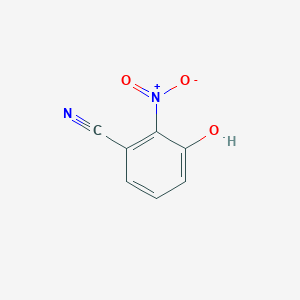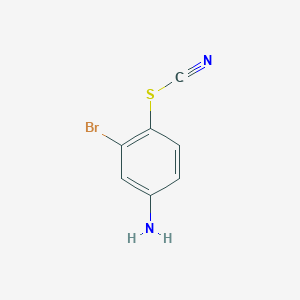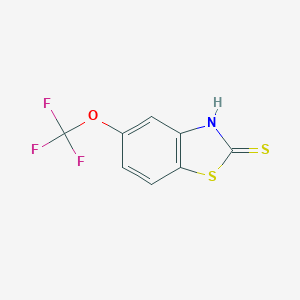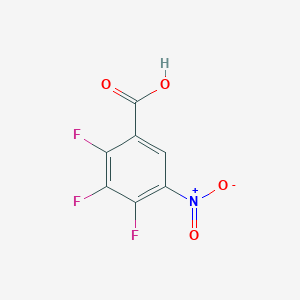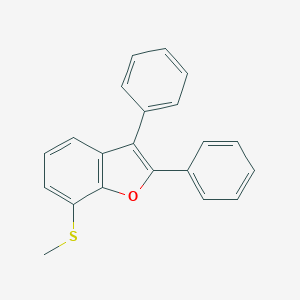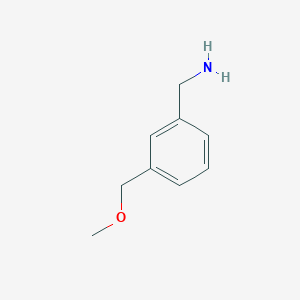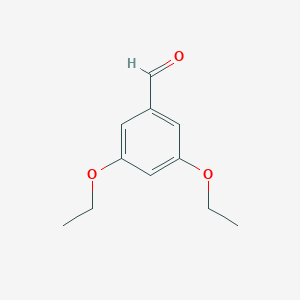
3,5-二乙氧基苯甲醛
概述
描述
3,5-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
3,5-Diethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
Target of Action
3,5-Diethoxybenzaldehyde primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to effective control of fungal pathogens .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of 3,5-Diethoxybenzaldehyde .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action results in the disruption of cellular antioxidation, affecting components such as superoxide dismutases and glutathione reductase . This leads to downstream effects that inhibit fungal growth .
Pharmacokinetics
Its molecular weight (16617), PSA (3553000), and LogP (151630) suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Diethoxybenzaldehyde’s action include the destabilization of cellular redox homeostasis and inhibition of antioxidation systems . This leads to the effective inhibition of fungal growth .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Diethoxybenzaldehyde can be synthesized through the ethylation of 3,5-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods: In an industrial setting, the synthesis of 3,5-Diethoxybenzaldehyde may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,5-Diethoxybenzaldehyde.
Types of Reactions:
Oxidation: 3,5-Diethoxybenzaldehyde can undergo oxidation reactions to form 3,5-diethoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3,5-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound. For example, nitration can introduce nitro groups at the available positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, often in the presence of sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: 3,5-Diethoxybenzoic acid.
Reduction: 3,5-Diethoxybenzyl alcohol.
Substitution: 3,5-Diethoxy-4-nitrobenzaldehyde (in the case of nitration).
相似化合物的比较
3,5-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups. It is used in similar applications but may have different reactivity and biological activity.
3,4,5-Trimethoxybenzaldehyde: Contains three methoxy groups and is used in the synthesis of various organic compounds.
2,5-Dimethoxybenzaldehyde: Another derivative with methoxy groups at different positions, used in organic synthesis.
Uniqueness: 3,5-Diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy-substituted counterparts. The ethoxy groups can also affect the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3,5-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMWRCUOVSCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
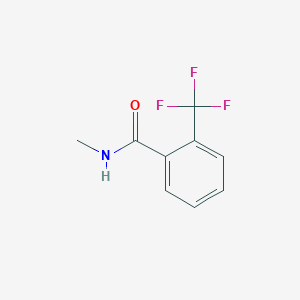
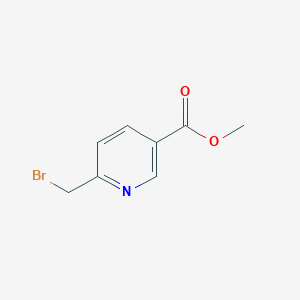
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
